Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester

Description

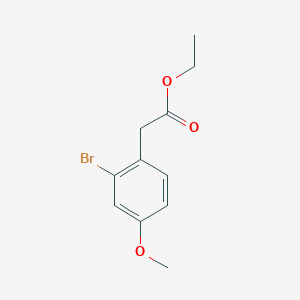

Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzeneacetic acid, where the hydrogen atom at the alpha position is replaced by a bromine atom, and the carboxylic acid group is esterified with ethanol

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-4-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H13BrO3/c1-3-15-11(13)6-8-4-5-9(14-2)7-10(8)12/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

DTFIBXGHRCZZBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester typically involves the bromination of 4-methoxybenzeneacetic acid followed by esterification. One common method involves treating 4-methoxybenzeneacetic acid with bromine in the presence of a catalyst to introduce the bromine atom at the alpha position. The resulting a-bromo-4-methoxybenzeneacetic acid is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution Reactions: Products include substituted benzeneacetic acid derivatives.

Oxidation: Products include 4-methoxybenzeneacetic acid and its derivatives.

Reduction: Products include 4-methoxybenzeneethanol.

Ester Hydrolysis: Products include 4-methoxybenzeneacetic acid and ethanol.

Scientific Research Applications

Medicinal Chemistry

Benzeneacetic acid derivatives have been studied for their potential as therapeutic agents. The α-bromo group enhances reactivity, making these compounds valuable in the synthesis of biologically active molecules.

- Antimicrobial Activity : Research indicates that derivatives of benzeneacetic acid exhibit antimicrobial properties. For instance, studies have shown that modifications to the benzene ring can enhance efficacy against various bacterial strains .

- Anti-inflammatory Agents : Some derivatives have been investigated for their ability to inhibit inflammatory pathways. The compound's structure allows for interactions with biological targets involved in inflammation, making it a candidate for further development .

Agrochemicals

Benzeneacetic acid derivatives are also explored in agricultural applications, particularly as herbicides and pesticides.

- Herbicidal Activity : Studies have demonstrated that certain esters of benzeneacetic acid can inhibit the growth of specific weed species. The mechanism often involves disrupting metabolic pathways critical for plant growth .

- Pesticide Development : The compound's ability to modify biological activity has led to its investigation as a potential pesticide. It has shown effectiveness in controlling pests while exhibiting lower toxicity to non-target organisms, which is crucial for sustainable agriculture .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzeneacetic acid derivatives, including α-bromo-4-methoxy-, ethyl ester. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 μg/mL against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal effects of benzeneacetic acid derivatives revealed that α-bromo substitution significantly increased herbicidal potency against several weed species. Field trials demonstrated that applying a formulation containing this compound resulted in over 80% weed control compared to untreated plots.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester involves its interaction with molecular targets through various pathways:

Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the alpha carbon.

Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new products.

Ester Hydrolysis: The ester bond is cleaved, resulting in the formation of carboxylic acid and ethanol.

Comparison with Similar Compounds

Similar Compounds

Benzeneacetic acid, 4-methoxy-: This compound lacks the bromine atom and has different reactivity and applications.

Benzeneacetic acid, 3-bromo-4-methoxy-, ethyl ester: Similar structure but with the bromine atom at a different position, leading to different chemical properties.

Benzeneacetic acid, (4-methoxyphenyl)methyl ester: Similar ester structure but with a different substitution pattern on the benzene ring.

Uniqueness

Benzeneacetic acid, a-bromo-4-methoxy-, ethyl ester is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis.

Biological Activity

Benzeneacetic acid, α-bromo-4-methoxy-, ethyl ester, also known as 2-bromo-4-methoxy-5-(1-methylethoxy)benzeneacetic acid ethyl ester , is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical formula for benzeneacetic acid, α-bromo-4-methoxy-, ethyl ester is with a molecular weight of approximately 285.15 g/mol. The presence of the bromine atom and methoxy group in its structure suggests potential interactions with biological systems that could be exploited for therapeutic purposes.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

- Antimicrobial Activity :

- Enzyme Inhibition :

-

Cytotoxicity :

- Studies have demonstrated that benzeneacetic acid derivatives can induce cytotoxic effects in cancer cell lines. For example, one study reported an IC50 value indicating significant cytotoxicity against SCC9 oral squamous carcinoma cells . The selectivity index (S.I.) calculated from these experiments indicates the compound's potential for selective targeting of cancer cells over normal cells.

Table 1: Summary of Biological Activities

Case Studies

- Antifungal Activity : A study examined the antifungal potential of benzeneacetic acid derivatives against various Candida species, demonstrating significant inhibition with certain structural modifications enhancing activity .

- Cancer Cell Cytotoxicity : In vitro assays on SCC9 cells revealed that certain derivatives exhibited notable cytotoxicity, with a selectivity index indicating higher toxicity to cancer cells compared to normal fibroblasts . Flow cytometry assays confirmed apoptotic pathways were activated in treated cells, indicating a mechanism for the observed cytotoxic effects.

- Enzyme Inhibition Studies : The compound's ability to inhibit α-glucosidase was assessed using a colorimetric assay, where it showed promising results that could be beneficial for managing postprandial blood glucose levels in diabetic patients .

Q & A

Q. What are the standard synthetic routes for preparing Benzeneacetic acid, α-bromo-4-methoxy-, ethyl ester, and how do reaction conditions influence yield?

A common approach involves bromination of the parent compound 4-methoxybenzeneacetic acid (or its ester derivatives) using brominating agents like or (N-bromosuccinimide), followed by esterification with ethanol. Reaction conditions such as temperature (e.g., 0–5°C for bromination to avoid side reactions) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yield. For example, esterification under anhydrous conditions with as a catalyst typically achieves >80% yield .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Q. How can researchers assess the purity of this compound for in vitro studies?

Reverse-phase HPLC with UV detection () is standard. A C18 column and isocratic elution (e.g., 70:30 methanol/water) can resolve impurities. Purity >98% is recommended for biological assays .

Advanced Research Questions

Q. What role does the bromine substituent play in modulating the compound’s reactivity or biological activity?

The α-bromo group enhances electrophilicity, making the compound a potential alkylating agent. This property could explain its inhibitory effects on enzymes like histone deacetylases (HDACs) or interactions with thiol-containing proteins. Comparative studies with non-brominated analogs (e.g., 4-methoxybenzeneacetic acid ethyl ester) are critical to isolate bromine-specific effects .

Q. How does this compound interact with cellular targets such as p53 in attenuating silica-induced epithelial-mesenchymal transition (EMT)?

In p53-wild-type bronchial epithelial cells, benzeneacetic acid derivatives upregulate p53-dependent pathways, suppressing EMT markers like N-cadherin and vimentin. Experimental designs should include:

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Matrix interference in plasma or tissue homogenates necessitates advanced extraction techniques (e.g., SPE with C18 cartridges) followed by UPLC-MS/MS. Deuterated internal standards (e.g., ) improve quantification accuracy .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Conflicting solubility values (e.g., in DMSO vs. ethanol) often stem from crystallinity differences. Techniques like XRPD (X-ray powder diffraction) can identify polymorphic forms, while DSC (differential scanning calorimetry) measures melting points to correlate with solubility .

Q. Why do studies report varying bioactivity outcomes for structurally similar benzeneacetic acid esters?

Subtle structural variations (e.g., para vs. ortho substitution) alter steric and electronic profiles. For example, 4-hydroxybenzeneacetic acid ethyl ester ( ) shows anti-inflammatory activity, whereas α-bromo derivatives may exhibit cytotoxicity. Dose-response assays and rigorous SAR (structure-activity relationship) studies are essential .

Methodological Best Practices

Q. What in silico tools are recommended for predicting metabolic pathways of this compound?

Q. How should researchers design stability studies for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.